molecular formula C10H13N3 B2625893 N-propyl-1H-benzimidazol-2-amine CAS No. 78508-36-8

N-propyl-1H-benzimidazol-2-amine

Cat. No. B2625893
CAS RN: 78508-36-8
M. Wt: 175.235
InChI Key: UIEPRPJYIUANQO-UHFFFAOYSA-N
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Description

“N-propyl-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that are of wide interest due to their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported .


Molecular Structure Analysis

The molecular weight of “N-propyl-1H-benzimidazol-2-amine” is 175.230 Da . It has three hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

“N-propyl-1H-benzimidazol-2-amine” has a density of 1.2±0.1 g/cm3, a boiling point of 349.7±25.0 °C at 760 mmHg, and a flash point of 165.3±23.2 °C . Its molar refractivity is 52.3±0.5 cm3, and it has a polar surface area of 44 Å2 .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including “N-propyl-1H-benzimidazol-2-amine”, have been found to possess antimicrobial properties . They have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Activity

Benzimidazole derivatives have also been studied for their potential anticancer properties . Their ability to interfere with cell division makes them promising candidates for cancer treatment.

Antiviral Activity

Some benzimidazole derivatives have demonstrated antiviral properties . They could potentially be used in the development of new antiviral drugs.

Antihypertensive Activity

Benzimidazole derivatives have been found to exhibit antihypertensive activities . They could potentially be used in the treatment of high blood pressure.

Antifungal Activity

Benzimidazole derivatives have shown antifungal properties . They could be used in the development of new antifungal medications.

Antileishmanial Activity

Some benzimidazole derivatives have demonstrated antileishmanial properties . They could potentially be used in the treatment of leishmaniasis, a tropical disease caused by parasites.

Antitubercular Activity

Benzimidazole derivatives have been found to exhibit antitubercular activities . They could potentially be used in the treatment of tuberculosis.

Antimalarial Activity

Benzimidazole derivatives have shown antimalarial properties . They could be used in the development of new antimalarial medications.

Mechanism of Action

While the specific mechanism of action for “N-propyl-1H-benzimidazol-2-amine” is not explicitly mentioned in the retrieved papers, benzimidazole derivatives are known to interact easily with the biopolymers of the living system due to their structural resemblance to naturally occurring nucleotides .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

N-propyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEPRPJYIUANQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-1H-benzimidazol-2-amine

CAS RN

78508-36-8
Record name N-propyl-1H-1,3-benzodiazol-2-amine
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